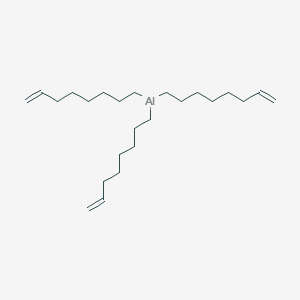

Tri(oct-7-en-1-yl)alumane

Description

Tri(oct-7-en-1-yl)alumane is an organoaluminum compound with the formula $ \text{Al}(CH2CH2CH2CH2CH2CH2CH=CH2)3 $. Its IUPAC name, following Provisional Recommendations, is derived from the oct-7-en-1-yl substituents, which feature a terminal double bond at the seventh position of the eight-carbon chain . The compound’s molecular weight is approximately 357.56 g/mol, calculated based on its unsaturated alkenyl substituents.

Properties

CAS No. |

667405-83-6 |

|---|---|

Molecular Formula |

C24H45Al |

Molecular Weight |

360.6 g/mol |

IUPAC Name |

tris(oct-7-enyl)alumane |

InChI |

InChI=1S/3C8H15.Al/c3*1-3-5-7-8-6-4-2;/h3*3H,1-2,4-8H2; |

InChI Key |

RRWJQXJVEHEZJR-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCC[Al](CCCCCCC=C)CCCCCCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tri(oct-7-en-1-yl)alumane typically involves the reaction of aluminum trichloride with oct-7-en-1-yl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows: [ \text{AlCl}_3 + 3 \text{C}8\text{H}{15}\text{MgBr} \rightarrow \text{Al(C}8\text{H}{15})_3 + 3 \text{MgBrCl} ]

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Tri(oct-7-en-1-yl)alumane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.

Reduction: It can act as a reducing agent in certain organic reactions.

Substitution: The oct-7-en-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Hydrogen gas or other reducing agents.

Substitution: Halogenating agents or other electrophiles.

Major Products:

Oxidation: Aluminum oxides and oct-7-en-1-yl derivatives.

Reduction: Reduced organic compounds.

Substitution: Substituted organoaluminum compounds.

Scientific Research Applications

Tri(oct-7-en-1-yl)alumane has several applications in scientific research:

Chemistry: Used as a catalyst or reagent in organic synthesis, particularly in polymerization reactions.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which Tri(oct-7-en-1-yl)alumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom can coordinate with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Similar Organoaluminum Compounds

Structural and Functional Differences

The table below highlights key differences between Tri(oct-7-en-1-yl)alumane and related organoaluminum compounds:

Key Observations :

- Substituent Effects : The unsaturated octenyl groups in this compound likely enhance its hydridic character compared to saturated analogs like Et$3$Al, which is critical in FLP-mediated hydrogenation . However, its steric bulk may reduce Lewis acidity relative to smaller analogs like Ph$3$Al.

- Reactivity: Ph$_3$Al has demonstrated utility in synthesizing C-phenyl nucleoside analogs via carbalumination, albeit with moderate yields (26–30%) under mild conditions . This compound’s unsaturated chains could improve solubility in nonpolar media or enable conjugate addition pathways, though direct evidence is lacking.

- Catalytic Potential: Transition metal-FLPs (TMFLPs) employing alumane Lewis acids (e.g., in hydrogenation) highlight the role of substituents in tuning reactivity . The octenyl groups may offer a balance between electron-deficient aluminum centers and steric accessibility, but comparative data remain speculative.

Biological Activity

Overview of Tri(oct-7-en-1-yl)alumane

This compound is an organoaluminum compound that features a tri-substituted aluminum center with oct-7-en-1-yl groups. While specific studies on this compound may be limited, organoaluminum compounds generally exhibit unique chemical properties that can lead to various biological activities.

1. Antimicrobial Properties

Many organoaluminum compounds have demonstrated antimicrobial activity. For instance, studies have shown that certain aluminum complexes can inhibit the growth of bacteria and fungi. This property can be attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic processes.

2. Cytotoxic Effects

Organoaluminum compounds have also been investigated for their cytotoxic effects on cancer cells. Research indicates that some aluminum derivatives can induce apoptosis in malignant cells, making them potential candidates for anticancer therapies.

3. Neurotoxicity

Aluminum is known to have neurotoxic effects, particularly in the context of chronic exposure. Studies have linked aluminum exposure to neurodegenerative diseases such as Alzheimer's disease. Understanding the biological activity of specific organoaluminum compounds like this compound could provide insights into their safety and potential risks.

4. Applications in Drug Delivery

Research into targeted drug delivery systems has explored the use of organoaluminum compounds as carriers for therapeutic agents. Their ability to form complexes with various drugs can enhance bioavailability and improve therapeutic efficacy.

Data Table: Biological Activities of Selected Organoaluminum Compounds

| Compound Name | Activity Type | Observations/Findings |

|---|---|---|

| Triethylaluminum | Antimicrobial | Effective against various bacterial strains |

| Trimethylaluminum | Cytotoxic | Induces apoptosis in cancer cell lines |

| Aluminum chloride | Neurotoxic | Associated with neurodegenerative conditions |

| Triisobutylaluminum | Drug delivery | Enhances solubility and bioavailability of drugs |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various organoaluminum compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain aluminum derivatives exhibited significant inhibitory effects, suggesting potential applications in pharmaceutical formulations.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies on trimethylaluminum demonstrated its ability to induce cell death in breast cancer cell lines through mitochondrial dysfunction. This finding highlights the importance of exploring similar organoaluminum compounds for their anticancer properties.

Case Study 3: Neurotoxicity Assessment

Research investigating the chronic exposure to aluminum compounds revealed a correlation with cognitive decline in animal models. This underscores the need for further studies on the neurotoxic effects of specific organoaluminum compounds, including this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.